molecular formula C22H19N3O4 B4067664 N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide

N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide

Cat. No. B4067664
M. Wt: 389.4 g/mol
InChI Key: GIVGLXJEDUSXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as MPAP and is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is an enzyme that plays a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. The inhibition of FAAH by MPAP has been found to have various effects on the body, making it a promising compound for further research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Synthesis : Compounds similar to N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide serve as key intermediates in the synthesis of a range of complex molecules. For example, the synthesis of chlorantraniliprole, an important agrochemical, involves a series of reactions starting from related compounds, demonstrating the critical role these intermediates play in developing new chemical entities (Chen Yi-fen et al., 2010).

  • Structural Analysis and Characterization : The crystal structure of N-phenyl-2-nitro­benz­amide, a compound with a similar framework, has been determined, showcasing the importance of such studies in understanding the molecular dimensions and interactions that could be pivotal for the biosynthesis of acridone alkaloids (Roxanne Jackson et al., 2002).

Medicinal Chemistry Applications

  • Antibacterial Activity : Research into derivatives of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has shown promising antibacterial properties. For instance, certain derivatives have been synthesized and evaluated for their interaction with bacterial protein receptors, displaying significant antibacterial activity and suggesting potential applications in developing new antibacterial agents (P. Ravichandiran et al., 2015).

  • Polymer Science : Novel diamine compounds with a similar backbone have been utilized in the synthesis of polyimides, highlighting the versatile applications of these chemicals in creating high-performance materials with desirable properties such as thermal stability and solubility in organic solvents (S. Mehdipour‐Ataei et al., 2004).

Environmental and Analytical Applications

  • Adsorbent Materials : Derivatives have also been explored for environmental applications, such as the removal of heavy metals from aqueous solutions. For example, a novel adsorbent incorporating a similar benzamide structure demonstrated high efficiency in removing Ni(II) from water, indicating the potential of these compounds in environmental remediation efforts (N. Rahman et al., 2019).

properties

IUPAC Name

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-15-12-18(23-22(27)17-8-5-9-19(14-17)25(28)29)10-11-20(15)24-21(26)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVGLXJEDUSXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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